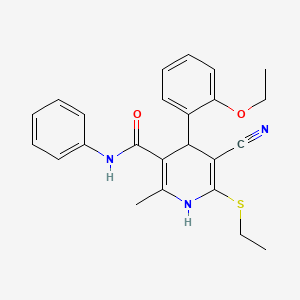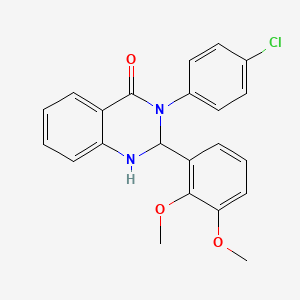![molecular formula C20H15N3O3S B11508053 3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-phenylbenzenesulfonamide](/img/structure/B11508053.png)
3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that features both indole and sulfonamide moieties. Indole derivatives are known for their significant biological activities, while sulfonamides are widely used in medicinal chemistry for their antibacterial properties . This compound combines these two functional groups, potentially offering a wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The sulfonamide group can be introduced through the reaction of the indole derivative with sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthetase . These interactions can lead to the inhibition of bacterial growth and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Sulfamethoxazole: A sulfonamide antibiotic with similar sulfonamide group.
Oxindole derivatives: Compounds with oxidized indole ring
Uniqueness
3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its combination of indole and sulfonamide moieties, which can provide a synergistic effect in its biological activities.
Properties
Molecular Formula |
C20H15N3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[(2-oxo-1H-indol-3-ylidene)amino]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H15N3O3S/c24-20-19(17-11-4-5-12-18(17)22-20)21-15-9-6-10-16(13-15)27(25,26)23-14-7-2-1-3-8-14/h1-13,23H,(H,21,22,24) |
InChI Key |
VHBOXSNWGUWHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11507990.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11508003.png)

![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11508016.png)

![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11508019.png)
![Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508020.png)
![6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B11508021.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11508027.png)
![N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine](/img/structure/B11508031.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508037.png)
![3-[2-(4-Chloro-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B11508054.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-piperidin-1-yl-acetamide](/img/structure/B11508059.png)
